molecular formula C11H13ClN4O2 B1377833 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride CAS No. 1435804-72-0

2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Cat. No.: B1377833
CAS No.: 1435804-72-0
M. Wt: 268.7 g/mol
InChI Key: SOFWAOUIOZDNNX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1435804-72-0, providing a unique identifier for this specific molecular entity. The molecular formula C₁₁H₁₃ClN₄O₂ represents the complete atomic composition including the hydrochloride salt form, with a corresponding molecular weight of 268.70 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature systematically describes the compound as this compound, which indicates the presence of an amino group at the 2-position of an acetamide chain linked through a methylene bridge to the 5-position of a 3-phenyl-substituted 1,2,4-oxadiazole ring. The systematic name reflects the hierarchical naming approach where the oxadiazole heterocycle serves as the primary structural framework, with the phenyl substituent at position 3 and the aminoacetamide side chain attached via position 5. The hydrochloride designation indicates the formation of a salt through protonation of the basic amino functionality.

The Simplified Molecular Input Line Entry System representation provides a concise structural description: Cl.NCC(=O)NCC1=NC(C2=CC=CC=C2)=NO1, which encodes the complete molecular connectivity including the chloride counterion. This notation system enables computational processing and database searches while maintaining chemical accuracy. The molecular descriptor number MFCD23136104 in the Molecular Design Limited database serves as an additional unique identifier for this compound in chemical informatics systems.

Parameter Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 1435804-72-0
Molecular Formula C₁₁H₁₃ClN₄O₂
Molecular Weight 268.70 g/mol
Molecular Design Limited Number MFCD23136104

Molecular Architecture and Crystallographic Insights

The molecular architecture of this compound centers around the 1,2,4-oxadiazole heterocyclic core, which exhibits characteristic five-membered ring geometry with alternating nitrogen and carbon atoms positioned at specific ring positions. The oxadiazole ring system demonstrates planar configuration due to the aromatic character and electron delocalization across the heterocyclic framework. Crystallographic studies of related oxadiazole derivatives reveal that the 1,2,4-oxadiazole ring maintains coplanarity with adjacent aromatic substituents, facilitating optimal orbital overlap and stabilization through resonance interactions.

The phenyl substituent at position 3 of the oxadiazole ring adopts a nearly coplanar arrangement with the heterocyclic system, as evidenced by crystallographic analyses of similar compounds showing dihedral angles between oxadiazole and phenyl rings ranging from 3.56 to 17.90 degrees. The methylene bridge connecting the oxadiazole ring to the acetamide functionality provides conformational flexibility while maintaining structural integrity through optimized bond angles and distances. The amino group at the terminal position of the acetamide chain exhibits tetrahedral geometry around the nitrogen center, allowing for potential hydrogen bonding interactions in crystal lattice arrangements.

Comparative crystallographic data from structurally related compounds demonstrate that the oxadiazole ring system maintains consistent bond lengths and angles across different derivatives. The carbon-nitrogen bonds within the oxadiazole ring exhibit partial double bond character due to electron delocalization, with bond lengths intermediate between single and double bond values. The oxygen atom in the oxadiazole ring participates in the aromatic system through lone pair donation, contributing to the overall electronic stability of the heterocyclic framework.

Structural Feature Typical Range
Oxadiazole-Phenyl Dihedral Angle 3.56° - 17.90°
Oxadiazole Ring Planarity Near-planar configuration
Carbon-Nitrogen Bond Character Partial double bond
Molecular Conformation Extended chain with heterocyclic core

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about hydrogen environments within the molecule, with characteristic chemical shifts corresponding to the phenyl aromatic protons, methylene bridge protons, and amino group protons. The aromatic region typically displays multiplet patterns consistent with monosubstituted benzene ring systems, while the methylene protons appear as characteristic singlets or multiplets depending on coupling interactions.

Proton Nuclear Magnetic Resonance analysis reveals the presence of approximately 3:1 atropisomers in related oxadiazole derivatives, indicating hindered rotation about specific bonds within the molecular framework. Variable temperature Nuclear Magnetic Resonance studies demonstrate coalescence of rotamer signals at elevated temperatures, confirming the dynamic nature of conformational interconversion. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about carbon environments, with distinct signals for the oxadiazole ring carbons, phenyl ring carbons, and aliphatic carbons in the acetamide chain.

Infrared spectroscopy serves as a crucial analytical tool for identifying functional groups within the molecule, with characteristic absorption bands corresponding to amino group stretching vibrations, carbonyl stretching of the acetamide functionality, and aromatic carbon-carbon stretching modes. The oxadiazole ring system exhibits distinctive infrared absorption patterns that differentiate it from other heterocyclic systems, providing a spectroscopic fingerprint for structural identification. Mass spectrometry analysis confirms the molecular weight and fragmentation patterns, with characteristic loss of functional groups under ionization conditions providing additional structural confirmation.

Spectroscopic Method Key Observations
¹H Nuclear Magnetic Resonance Aromatic multiplets, methylene signals, amino protons
¹³C Nuclear Magnetic Resonance Distinct carbon environments, oxadiazole signals
Infrared Amino stretching, carbonyl absorption, aromatic modes
Mass Spectrometry Molecular ion confirmation, characteristic fragmentations

Tautomerism and Conformational Dynamics

The conformational dynamics of this compound involve multiple aspects of molecular flexibility and potential tautomeric equilibria. The acetamide functionality exhibits restricted rotation about the carbon-nitrogen amide bond due to partial double bond character arising from resonance between the carbonyl group and nitrogen lone pair. This restricted rotation manifests as the formation of rotational isomers or atropisomers, which can be observed through Nuclear Magnetic Resonance spectroscopy as distinct signal sets with characteristic integration ratios.

Variable temperature Nuclear Magnetic Resonance studies of related oxadiazole derivatives demonstrate that rotamer interconversion occurs at elevated temperatures, with coalescence temperatures providing insights into the energy barriers for conformational exchange. The 3:1 ratio of atropisomers observed in similar compounds suggests preferential stabilization of one conformational state over the alternative arrangement. This conformational preference likely results from minimization of steric interactions and optimization of intramolecular hydrogen bonding patterns.

The oxadiazole ring system itself exhibits remarkable stability against tautomeric rearrangements, as demonstrated by computational studies showing that the 1,2,4-oxadiazole isomer maintains higher stability compared to other oxadiazole regioisomers. The electron distribution within the oxadiazole ring favors the observed tautomeric form through optimal resonance stabilization and minimization of formal charge separation. Intramolecular hydrogen bonding interactions between the amino group and heteroatoms within the molecule contribute to conformational stabilization and influence the preferred molecular geometry.

The presence of the hydrochloride salt form introduces additional considerations regarding conformational preferences, as the protonated amino group adopts tetrahedral geometry and participates in ionic interactions with the chloride counterion. These electrostatic interactions can influence the overall molecular conformation and crystal packing arrangements in solid-state structures.

Comparative Analysis with Structural Analogues

The structural comparison of this compound with closely related analogues reveals important structure-activity relationships and physicochemical property trends. The parent compound (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride represents a simplified structural analogue lacking the acetamide functionality, with molecular formula C₉H₁₀ClN₃O and molecular weight significantly reduced compared to the target compound. This structural simplification eliminates the additional amino group and acetamide carbonyl, potentially altering both solubility characteristics and biological activity profiles.

Substitution patterns on the phenyl ring attached to the oxadiazole system provide valuable insights into structure-property relationships across the compound series. The 4-methoxyphenyl analogue, 2-amino-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride, incorporates an electron-donating methoxy substituent that modifies the electronic properties of the aromatic system and potentially influences conformational preferences. The presence of the methoxy group introduces additional hydrogen bonding capabilities and alters the overall polarity of the molecular framework.

Comparative crystallographic analyses across the oxadiazole derivative series demonstrate consistent structural motifs while revealing subtle variations in bond lengths, angles, and intermolecular interactions. The dihedral angles between oxadiazole rings and attached phenyl groups vary systematically based on substituent effects, with electron-withdrawing groups typically promoting greater coplanarity and electron-donating groups allowing increased conformational flexibility. These structural variations correlate with observed differences in spectroscopic properties and chemical reactivity patterns.

The examination of regioisomeric oxadiazole systems, including 1,3,4-oxadiazole derivatives, provides additional perspective on the unique properties of the 1,2,4-oxadiazole framework. Stability studies indicate that 1,3,4-oxadiazole isomers demonstrate greater thermodynamic stability compared to 1,2,4-oxadiazole analogues, though the latter exhibit distinctive reactivity patterns that make them valuable synthetic intermediates. The positioning of heteroatoms within the five-membered ring significantly influences electronic distribution, hydrogen bonding capabilities, and overall molecular recognition properties.

Structural Analogue Key Structural Difference Molecular Formula
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Lacks acetamide functionality C₉H₁₀ClN₃O
4-Methoxyphenyl derivative Methoxy substitution on phenyl ring C₁₂H₁₅ClN₄O₃
1,3,4-Oxadiazole regioisomers Different heteroatom positioning Variable based on substitution
N-Acetamide variants Modified amide functionality Variable based on modification

Properties

IUPAC Name

2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c12-6-9(16)13-7-10-14-11(15-17-10)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFWAOUIOZDNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435804-72-0
Record name Acetamide, 2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435804-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride has shown promise in medicinal chemistry for its potential use as:

  • Antimicrobial Agents : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Drugs : Research indicates that derivatives of oxadiazole compounds can possess anti-inflammatory activities. This compound may be further explored for its efficacy in treating inflammatory diseases.

Cancer Research

The oxadiazole moiety is known for its role in cancer research. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • In vitro Studies : Various studies have reported that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. Future investigations could focus on the specific mechanisms of action of this compound.

Materials Science

The unique chemical properties of this compound allow it to be utilized in materials science:

  • Polymer Chemistry : The incorporation of oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of copolymers featuring this compound could yield materials with improved performance characteristics.

Agricultural Applications

Research has also indicated potential applications in agriculture:

  • Pesticides : The compound's biological activity suggests it could serve as a basis for developing new pesticides or herbicides, particularly those targeting specific pests resistant to conventional chemicals.

Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntimicrobial
Similar Oxadiazole DerivativesCytotoxicity in Cancer Cells
Oxadiazole-based PolymersEnhanced Mechanical Properties

Mechanism of Action

The mechanism by which 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function and leading to the desired biological or chemical outcome. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs share the 1,2,4-oxadiazole scaffold but differ in substituents on the oxadiazole ring, acetamide side chains, or additional functional groups. Key examples include:

Compound Name Substituents Molecular Formula Key Structural Features
Target Compound 3-phenyl, amino-acetamide hydrochloride C₁₁H₁₃ClN₄O₂ Hydrophilic amino group, hydrochloride salt
11v () 3-phenyl, N-isopropyl-2-(4-hydroxyphenoxy)acetamide C₂₁H₂₂N₄O₄ Hydroxyphenoxy group enhances polarity; no amino group
Butalamine Hydrochloride () 3-phenyl, N,N-dibutyl-ethylenediamine C₁₇H₂₆ClN₅O Dibutyl-ethylenediamine chain; vasodilator activity
11aa () 3-phenyl, N-isopropyl-2-(4-ethylphenoxy)acetamide C₂₂H₂₅N₃O₃ Ethylphenoxy group increases hydrophobicity
12f () 3-p-tolyl, N-cyclopropyl-2-(p-tolyloxy)acetamide C₂₃H₂₄N₄O₃ Cyclopropyl and p-tolyl groups improve metabolic stability

Physicochemical Properties

Property Target Compound 11v Butalamine HCl 11aa
Melting Point (°C) Not Reported 155.5–158.5 Not Reported 106.7–109.2
HPLC Purity 95%+ 100% Not Reported 95.5%
Molecular Weight 268.70 394.43 375.88 379.46
Key Functional Groups Amino, hydrochloride Hydroxyphenoxy Dibutyl-ethylenediamine Ethylphenoxy

Key Observations :

  • The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like 11v or 11aa.

Biological Activity

2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride, with CAS number 1435804-72-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11_{11}H13_{13}ClN4_{4}O2_{2} with a molecular weight of 268.70 g/mol. The compound features a phenyl group attached to a 1,2,4-oxadiazole ring, which is significant for its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various biological activities due to their ability to interact with multiple biological targets. The structure of this compound suggests potential interactions with enzymes involved in metabolic pathways and possibly with receptors related to inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have been shown to inhibit the activity of key enzymes involved in cancer cell proliferation. A structure-activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring can enhance potency against various cancer cell lines .

Antiviral Activity

The ongoing COVID-19 pandemic has spurred research into antiviral agents targeting SARS-CoV-2. Compounds derived from oxadiazole structures have been identified as inhibitors of the main protease (Mpro_{pro}) of SARS-CoV-2. One study reported a derivative with an IC50_{50} value of 5.27 μM against Mpro_{pro}, suggesting that the oxadiazole scaffold may be a promising lead for antiviral drug development .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes has been noted in various studies, indicating that this compound may possess similar effects .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetIC50_{50} ValueReference
AnticancerInhibition of cancer cell growthVaries by compound
AntiviralInhibition of SARS-CoV-2 Mpro_{pro}5.27 μM
Anti-inflammatoryModulation of inflammatory pathwaysNot specified

Case Study: Antiviral Efficacy

In a recent screening experiment involving a library of compounds against SARS-CoV-2 Mpro_{pro}, derivatives containing the oxadiazole structure were identified as promising candidates. The most potent compound demonstrated significant inhibition at low micromolar concentrations, underscoring the therapeutic potential of this chemical class in treating viral infections .

Q & A

Basic: What synthetic strategies are effective for preparing 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core. A common approach is to react 3-phenyl-1,2,4-oxadiazole derivatives with chloroacetyl chloride under reflux in the presence of a base like triethylamine. For example, analogous compounds (e.g., 2-chloro-N-(5-phenyl-oxadiazolyl)acetamide) are synthesized via condensation of amino-oxadiazole intermediates with chloroacetyl chloride, followed by purification via recrystallization (petroleum ether) . Key steps include:

  • Reagent selection : Triethylamine as a base to neutralize HCl byproducts.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track completion .
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.

Advanced: How can computational methods optimize the reaction pathways for this compound?

Answer:
Density functional theory (DFT) calculations and molecular docking studies can predict reactivity and regioselectivity. For instance:

  • DFT : Calculate activation energies for intermediates (e.g., oxadiazole ring formation) to identify kinetically favorable pathways .
  • Molecular docking : Screen interactions between the acetamide moiety and biological targets (e.g., enzymes) to guide functionalization .
  • Software tools : Gaussian or ORCA for quantum mechanics; AutoDock Vina for binding affinity simulations .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • IR spectroscopy : Confirm amide (C=O stretch at ~1667 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) groups .
  • NMR : ¹H NMR detects aromatic protons (δ 6.9–7.5 ppm) and methylene groups (δ 3.8–4.0 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 430.2 for analogous compounds) .

Advanced: How should researchers resolve contradictions in biological activity data?

Answer:

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Control experiments : Compare with structurally similar analogs (e.g., substituent variations on the phenyl ring) to isolate structure-activity relationships .

Basic: What analytical methods ensure purity and stability during storage?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Internal standards (e.g., deuterated analogs) improve accuracy .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via TLC or NMR .
  • pH monitoring : Adjust to pH 4–6 for hydrochloride salt stability .

Advanced: How can reactor design improve scalability for this compound?

Answer:

  • Continuous-flow reactors : Minimize side reactions (e.g., hydrolysis) by controlling residence time and temperature .
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted reagents .
  • Process simulation : Aspen Plus or COMSOL models optimize solvent selection (e.g., DMF vs. acetonitrile) and mixing efficiency .

Advanced: What mechanistic insights can kinetic studies provide?

Answer:

  • Rate law determination : Monitor reaction progress via in situ FTIR to derive rate constants for oxadiazole cyclization .
  • Isotope labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the oxadiazole ring .
  • Computational kinetics : Transition state modeling (e.g., using CP2K) identifies rate-limiting steps .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Cell viability assays : Use HepG2 or HEK293 cells with MTT/WST-1 reagents to assess cytotoxicity .
  • Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

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